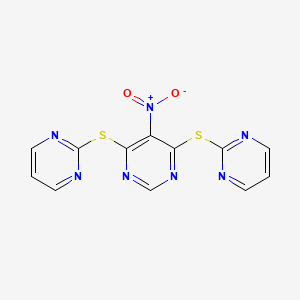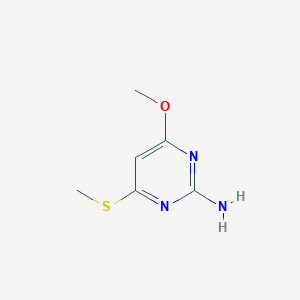
4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H9N3OS It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 4th position, a methylsulfanyl group at the 6th position, and an amino group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dihydroxy-2-methylthiopyrimidine.
Chlorination: The compound is chlorinated using phosphorus oxychloride (POCl3) under nitrogen atmosphere to yield 4,6-dichloro-2-methylthiopyrimidine.
Methoxylation: The dichloro compound is then treated with sodium methoxide in methanol to replace the chlorine atoms with methoxy groups, forming 4,6-dimethoxy-2-methylthiopyrimidine.
Oxidation: The methylthio group is oxidized using hydrogen peroxide in the presence of a catalyst to yield 4,6-dimethoxy-2-methylsulfonylpyrimidine.
Amination: Finally, the compound is reacted with ammonia to introduce the amino group at the 2nd position, resulting in this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts.
Substitution: Sodium methoxide, ammonia.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Oxidation: 4-Methoxy-6-(methylsulfonyl)pyrimidin-2-amine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used
科学研究应用
4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.
Agrochemicals: The compound serves as an intermediate in the synthesis of herbicides and pesticides.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties .
作用机制
The mechanism of action of 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, modulation of immune responses, and alteration of metabolic pathways .
相似化合物的比较
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Amino-4-methoxy-6-methylthio-pyrimidine: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Uniqueness: 4-Methoxy-6-(methylsulfanyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and agrochemicals .
属性
CAS 编号 |
56922-40-8 |
|---|---|
分子式 |
C6H9N3OS |
分子量 |
171.22 g/mol |
IUPAC 名称 |
4-methoxy-6-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C6H9N3OS/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) |
InChI 键 |
FLIYNRYUKILIRE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=N1)N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)

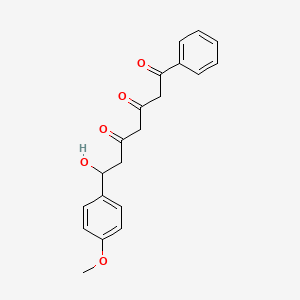
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
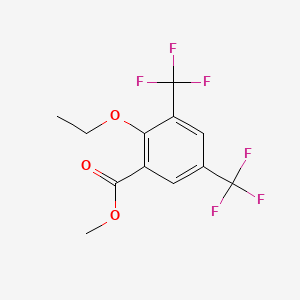
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)

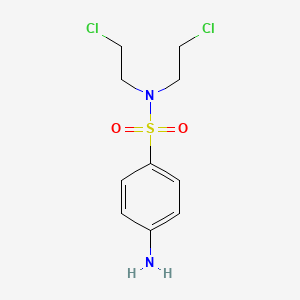
![9-tosyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14011374.png)
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
